molecular formula C8H6N2O B1297895 Quinazolin-8-ol CAS No. 7557-02-0

Quinazolin-8-ol

Cat. No.: B1297895
CAS No.: 7557-02-0
M. Wt: 146.15 g/mol
InChI Key: LNNRQIKKDKDFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolin-8-ol is an organic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Quinazolin-8-ol, a derivative of quinazoline, has been found to interact with a variety of targets. It has been reported that this compound derivatives can inhibit the protein kinase of the epidermal growth factor receptor (EGFR) . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for cancer therapies .

Mode of Action

This compound acts by binding to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade . This prevents further growth of cancer cells . In addition, this compound derivatives have been found to induce apoptosis via either extrinsic or intrinsic pathways .

Biochemical Pathways

This compound affects various biochemical pathways. Its interaction with EGFR leads to the inactivation of the Ras signal transduction cascade . This cascade is involved in cell growth and survival, and its inactivation can lead to apoptosis, or programmed cell death . Furthermore, this compound derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa , a bacterium that can cause various infections.

Pharmacokinetics

It is known that the use of multiple drug combinations can often lead to drug-drug interactions and altered pharmacokinetics . Therefore, the pharmacokinetics of this compound could potentially be influenced by other drugs that a patient is taking.

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and induction of apoptosis . This makes it a potential candidate for cancer therapies . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa , which could make it useful in treating infections caused by this bacterium.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and potentially its efficacy . Additionally, the specific environment within a tumor or an infection site could also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Quinazolin-8-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . It also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of various metabolites within the cell . These effects make this compound a potential candidate for therapeutic applications in cancer treatment and other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of enzymes, preventing them from catalyzing their respective reactions . This binding can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can interact with nucleic acids, leading to changes in gene expression. This interaction can occur through direct binding to DNA or RNA or through the modulation of transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by various factors such as pH, temperature, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of detoxifying enzymes . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while doses above this threshold can result in toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and endogenous compounds . These interactions can lead to changes in metabolic flux and the levels of various metabolites. For example, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in the accumulation of certain metabolites and the depletion of others . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate and exert its biological effects . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the localization and accumulation of this compound within different tissues, which is important for its therapeutic efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . The subcellular localization of this compound is an important factor in its mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinazolin-8-ol can be synthesized through various methods, including:

    Aza-reaction: This involves the reaction of anthranilic acid with formamide under high-temperature conditions to yield this compound.

    Microwave-assisted reaction: This method utilizes microwave irradiation to accelerate the reaction between anthranilic acid and formamide, resulting in higher yields and shorter reaction times.

    Metal-mediated reaction: Transition metals such as palladium or copper can catalyze the cyclization of 2-aminobenzylamine with carbonyl compounds to form this compound.

    Ultrasound-promoted reaction: Ultrasonic waves can enhance the reaction rate and yield of this compound synthesis by promoting the interaction between anthranilic acid and formamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aza-reaction method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Quinazolin-8-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinazolin-8-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogens or alkyl groups to form substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinazolin-8-one.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Quinazolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Quinazolin-8-ol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

    Quinazolin-4-one: Known for its anticancer and antimicrobial properties.

    Quinazolin-2-one: Studied for its anti-inflammatory and analgesic effects.

    Quinazoline: Exhibits a broad range of pharmacological activities, including antihypertensive and antimalarial effects.

This compound stands out due to its distinct chemical structure and its potential for diverse therapeutic applications, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

quinazolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRQIKKDKDFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343429
Record name 8-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7557-02-0
Record name 8-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinazolin-8-ol
Reactant of Route 2
Quinazolin-8-ol
Reactant of Route 3
Quinazolin-8-ol
Reactant of Route 4
Quinazolin-8-ol
Reactant of Route 5
Quinazolin-8-ol
Reactant of Route 6
Quinazolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.